molecular formula C14H13NO B1391978 5-(2-Methylbenzoyl)-2-methylpyridine CAS No. 1187168-02-0

5-(2-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1391978
CAS No.: 1187168-02-0
M. Wt: 211.26 g/mol
InChI Key: JPWCYMZUASSVGS-UHFFFAOYSA-N
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Description

5-(2-Methylbenzoyl)-2-methylpyridine (CAS: 1187168-02-0) is a pyridine derivative with a 2-methylbenzoyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₄H₁₃NO (molecular weight: 211.27 g/mol), and its structure features a planar aromatic system with a ketone group bridging the pyridine and benzene rings .

Properties

IUPAC Name

(2-methylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-8-7-11(2)15-9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCYMZUASSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242660
Record name (2-Methylphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-02-0
Record name (2-Methylphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-methylbenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl-substituted pyridines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-(2-Methylbenzoyl)-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(2-Methylbenzoyl)-2-methylpyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Stability
This compound 1187168-02-0 C₁₄H₁₃NO 211.27 2-methylbenzoyl at pyridine C5 Moderate polarity; stable under N₂
5-(3-Methylbenzoyl)-2-methylpyridine - C₁₄H₁₃NO 211.27 3-methylbenzoyl at pyridine C5 Similar polarity; meta-substitution may reduce steric hindrance
5-(4-Methylbenzoyl)-2-methylpyridine - C₁₄H₁₃NO 211.27 4-methylbenzoyl at pyridine C5 Higher symmetry; para-substitution may enhance crystallinity
5-(2-Bromoethyl)-2-methylpyridine 1147893-28-4 C₈H₁₀BrN 200.08 2-bromoethyl at pyridine C5 High reactivity (Br); density: 1.380 g/cm³
5-(Azetidin-3-yloxy)-2-methylpyridine 1400762-70-0 C₉H₁₂N₂O 164.21 Azetidine-3-yloxy at pyridine C5 Increased solubility (N/O heterocycle)
3-(1H-Imidazole-1-carbonyl)-2-methylpyridine - C₁₀H₉N₃O 187.20 Imidazole-carbonyl at pyridine C3 High polarity; potential for metal coordination

Key Observations :

  • Substituent Position : The position of the methyl group on the benzoyl ring (2-, 3-, or 4-) influences steric and electronic properties. Para-substituted analogs (e.g., 5-(4-Methylbenzoyl)-2-methylpyridine) may exhibit enhanced crystallinity due to symmetry, while meta-substituted derivatives could offer better binding in biological systems .
  • Functional Group Impact : Replacing benzoyl with bromoethyl (as in 5-(2-Bromoethyl)-2-methylpyridine) introduces reactivity for further synthetic modifications (e.g., nucleophilic substitution) but increases density and instability . Azetidinyloxy and imidazole-carbonyl groups enhance solubility and metal-binding capacity, respectively .

Biological Activity

5-(2-Methylbenzoyl)-2-methylpyridine is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring with a methyl group at the 2-position and a benzoyl group at the 5-position. This unique substitution pattern is believed to influence its chemical reactivity and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate enzyme activity by forming stable complexes at active sites, thereby inhibiting or enhancing their functions. The presence of the benzoyl group likely increases its binding affinity to these targets, facilitating its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15 µg/mLDisruption of cell wall synthesis
Escherichia coli20 µg/mLInhibition of protein synthesis

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects in human cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma).

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
A54910.0Inhibition of tubulin polymerization

Case Studies

  • Study on Anticancer Effects : A study evaluated the compound's effects on HeLa cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, as indicated by increased caspase activity and DNA fragmentation.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 3: Comparative Analysis

CompoundStructure CharacteristicsBiological Activity
2-(4-Butylbenzoyl)-6-methylpyridineButyl group at position 4Moderate anticancer effects
2-(4-Butylbenzoyl)-6-methoxypyridineMethoxy group instead of methylLower antimicrobial activity
4-tert-Butylbenzoyl chlorideLacks pyridine ringNo significant biological activity

This comparison highlights how variations in substitution can lead to differences in biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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